1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one
Overview
Description
This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Tautomeric Forms and Molecular Recognition
Pyrimidine derivatives, including structures similar to 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, have been studied for their tautomeric forms and molecular recognition capabilities, which are essential for understanding the drug action of pharmaceuticals containing pyrimidine functionalities. Research indicates that these compounds can adopt different tautomeric forms, influencing their interaction with hydrogen bonding and potentially affecting their molecular recognition processes. This insight is crucial for the targeted drug action of pyrimidine-containing pharmaceuticals, as the specific tautomeric form can heavily influence the drug's efficacy through molecular recognition mechanisms involving hydrogen bonds (Rajam et al., 2017).
Structural and Spectroscopic Investigations
Pyrimidine derivatives are also the subject of structural and spectroscopic studies, including theoretical and experimental investigations on their molecular structure, vibrational frequencies, and hydrogen bonding effects. These studies are important for understanding the stability, electronic structure, and reactivity of pyrimidine compounds, which can inform their application in various scientific and industrial contexts. For example, comprehensive theoretical and experimental structural studies on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) provided insights into the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis (Mansour & Ghani, 2013).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including methods for constructing substituted pyrimidinones and pyrimidinaminides, has been explored to create compounds with potential pharmaceutical and biological activities. These synthetic routes are vital for the development of new drugs and materials based on pyrimidine structures. For instance, studies on the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives highlight innovative approaches to creating pyrimidine-based compounds with significant cytotoxic and antibacterial activities (Aggarwal et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps in knowledge.
properties
IUPAC Name |
1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKKEJGBRLXUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363677 | |
Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
CAS RN |
889945-01-1 | |
Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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